N-(3,4,5-Trimethoxyphenyl)guanidine

Descripción general

Descripción

N-(3,4,5-Trimethoxyphenyl)guanidine is a compound that features the guanidine functional group, which is known for its versatility in chemistry and its presence in compounds with diverse biological activities. Guanidines are particularly interesting due to their ability to bind molecular anions and their role in biological systems as DNA minor groove binders, kinase inhibitors, and β2-noradrenaline receptors antagonists .

Synthesis Analysis

The synthesis of guanidines, including N-(3,4,5-Trimethoxyphenyl)guanidine, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . A versatile one-pot synthesis method has been developed that utilizes carbamoyl isothiocyanates to form highly substituted guanidines under mild conditions. This method allows for the synthesis of 1,3-multisubstituted guanidines from two separate amines and has been shown to be effective with amines of varying reactivity, including aromatic amines .

Molecular Structure Analysis

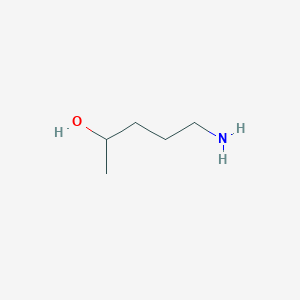

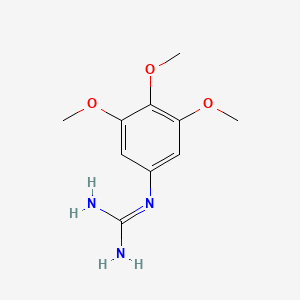

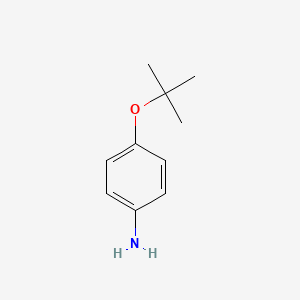

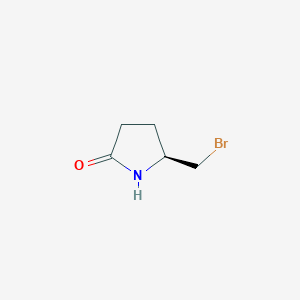

The molecular structure of guanidines is characterized by the presence of the guanidine group, which is a functional group with the general structure of (R1R2N)(R3N)C=N-R4. In the case of N-(3,4,5-Trimethoxyphenyl)guanidine, the guanidine group is substituted with a trimethoxyphenyl moiety, which can influence the reactivity and biological activity of the molecule .

Chemical Reactions Analysis

Guanidines can participate in various chemical reactions due to their reactivity. For instance, they can be synthesized through cyclocondensation reactions of N-amidinyliminium ions with different reactants such as 1,3-dienes, styrenes, and β-dicarbonyl compounds to form polycyclic guanidines . The reactivity of guanidines can also be harnessed in biological applications, where they interact with biological targets through mechanisms such as DNA binding or receptor antagonism .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidines are influenced by their molecular structure and the nature of their substituents. The presence of the guanidine group imparts basicity to the molecule, which can be modulated by the introduction of substituents like the trimethoxyphenyl group. The synthesis methods mentioned also highlight the importance of steric and electronic effects on the yields and reactivity of guanidines, with aromatic amines showing good yields in guanidinylation reactions .

Aplicaciones Científicas De Investigación

Biological Activities

Compounds with the guanidine moiety, including N-(3,4,5-Trimethoxyphenyl)guanidine, have demonstrated significant biological activities and therapeutic applications. These include uses in drug discovery processes for developing potential drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics (Sa̧czewski & Balewski, 2013). Additionally, guanidine derivatives are notable for their pharmacological properties, mechanisms of action, and therapeutic uses in various diseases (Sa̧czewski & Balewski, 2009).

Coordination Chemistry

N-(3,4,5-Trimethoxyphenyl)guanidine has applications in coordination chemistry, with amidines and guanidines being used as neutral, N-based donor ligands. These compounds have shown varied coordination modes at metals across the periodic table and have been employed in catalytic processes (Coles, 2006).

DNA Interaction

Guanidine derivatives, such as N-(3,4,5-Trimethoxyphenyl)guanidine, have been studied for their interaction with DNA. These interactions are crucial in understanding the mechanisms of certain mutagenic DNA lesions and the roles of DNA polymerases in bypassing these lesions (Zang et al., 2005).

Synthesis and Chemical Applications

The synthesis of guanidines and their biological applications are diverse. Guanidine is a versatile functional group used in the synthesis of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).

Potential in Drug Discovery

Guanidine compounds have shown potential in drug discovery, particularly in the development of neurodegenerative therapeutics, anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic agents. Their synthesis and screening have been a focus for identifying lead drug candidates (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Catalysis

Guanidines, including N-(3,4,5-Trimethoxyphenyl)guanidine, have been used in catalytic syntheses, offering atom-economical alternatives to classical synthesis methods (Alonso-Moreno et al., 2014).

Direcciones Futuras

The Trimethoxyphenyl (TMP) group, which is part of “N-(3,4,5-Trimethoxyphenyl)guanidine”, is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . Compounds containing the TMP group have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties . They also hold potential against various viruses and parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope. This suggests a wide range of future research and application possibilities for “N-(3,4,5-Trimethoxyphenyl)guanidine”.

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWATABALHSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436672 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5-Trimethoxyphenyl)guanidine | |

CAS RN |

57004-63-4 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)